molecular formula C11H12F3NO B14803701 (3-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanamine

(3-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanamine

Cat. No.: B14803701
M. Wt: 231.21 g/mol
InChI Key: GNNNOUOMYMBJGX-UHFFFAOYSA-N
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Description

(3-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanamine: is an organic compound with the molecular formula C11H12F3NO This compound is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a methanamine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanamine typically involves the following steps:

    Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as or under specific reaction conditions.

    Attachment of the Methanamine Group: The methanamine group can be attached through a nucleophilic substitution reaction, where an amine reacts with a suitable electrophile.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like or .

    Reduction: Reduction reactions can be carried out using reducing agents such as or .

    Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles like or in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.

    Modulation of Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl [2-fluoro-3-(trifluoromethyl)phenyl]methanamine
  • Cyclopropyl [3-(trifluoromethyl)phenyl]methanamine
  • (2-Cyclopropoxy-3-(trifluoromethyl)phenyl)methanamine

Uniqueness

(3-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanamine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy group, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

[3-cyclopropyloxy-2-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)10-7(6-15)2-1-3-9(10)16-8-4-5-8/h1-3,8H,4-6,15H2

InChI Key

GNNNOUOMYMBJGX-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=CC(=C2C(F)(F)F)CN

Origin of Product

United States

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